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molecular formula C14H14N2OS B8623290 4-(methylsulfanyl)-N'-phenylbenzohydrazide

4-(methylsulfanyl)-N'-phenylbenzohydrazide

Cat. No. B8623290
M. Wt: 258.34 g/mol
InChI Key: DYIDPQQJWVZMBT-UHFFFAOYSA-N
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Patent
US04014932

Procedure details

A mixture consisting of 21.88 g. (0.130 mole) p-(methylthio)benzoic acid and 25 ml. thionyl chloride was heated at the reflux temperature until evolution of gas ceased and a clear solution was obtained. After removing the excess thionyl chloride on a rotary evaporator and then under substantially complete vacuum, the solid residue that remained was dissolved in 35 ml. dioxane. The dioxane solution was mixed with a solution consisting of 14.06 g. (0.130 mole) phenylhydrazine in 100 ml. pyridine initially at 5° to 10° C. Inadvertently, about one third of the acid chloride was added rapidly and the mixture was heated to 31° C. by the exothermic reaction. The reaction mixture was set aside at 25° C. with continuous stirring for 3 days. It was then poured into 1.5 l. water in order to precipitate the desired p-(methylthio)benzoic acid 2-phenylhydrazide. The precipitate was collected on a filter, washed with water, washed with 1N hydrochloride acid, and finally washed with water. The washed filter cake was then recrystallized from 3A alcohol to give 23.2 g. (69% yield) of p-(methylthio)benzoic acid 2-phenylhydrazide having a melting point at 165.5° to 167.5° C. Recrystallization from 250 ml. ethyl acetate gave the compound melting at 167° to 168° C. (shrinks at 162° C.). Two further recrystallizations from ethyl acetate gave the compound melting at 167° to 168.5° C. with shrinkage at 161.5° C.
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.13 mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[C:16]1([NH:22][NH2:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>N1C=CC=CC=1>[C:16]1([NH:22][NH:23][C:7](=[O:9])[C:6]2[CH:5]=[CH:4][C:3]([S:2][CH3:1])=[CH:11][CH:10]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0.13 mol
Type
reactant
Smiles
CSC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.13 mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
31 °C
Stirring
Type
CUSTOM
Details
with continuous stirring for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
CUSTOM
Type
CUSTOM
Details
After removing the excess thionyl chloride
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
under substantially complete vacuum, the solid residue that remained was dissolved in 35 ml
ADDITION
Type
ADDITION
Details
The dioxane solution was mixed with a solution
CUSTOM
Type
CUSTOM
Details
initially at 5° to 10° C
CUSTOM
Type
CUSTOM
Details
was set aside at 25° C.
ADDITION
Type
ADDITION
Details
It was then poured into 1.5 l
CUSTOM
Type
CUSTOM
Details
water in order to precipitate the desired p-(methylthio)benzoic acid 2-phenylhydrazide
CUSTOM
Type
CUSTOM
Details
The precipitate was collected on a filter
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with 1N hydrochloride acid
WASH
Type
WASH
Details
finally washed with water
FILTRATION
Type
FILTRATION
Details
The washed filter cake
CUSTOM
Type
CUSTOM
Details
was then recrystallized from 3A alcohol
CUSTOM
Type
CUSTOM
Details
to give 23.2 g

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1(=CC=CC=C1)NNC(C1=CC=C(C=C1)SC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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